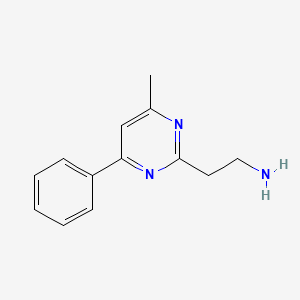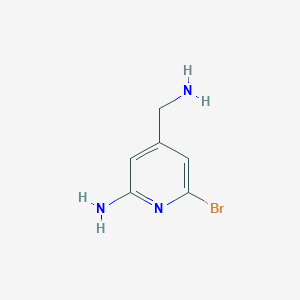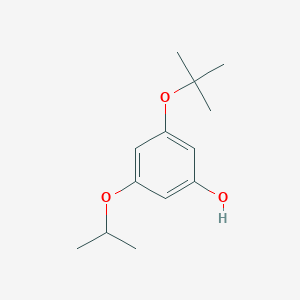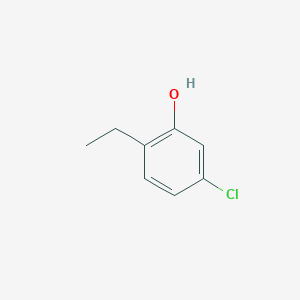
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of the compound involves the coupling of a cyclopropyl boronic acid derivative with an aryl halide precursor in the presence of a palladium catalyst.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the isopropyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens, nitrating agents, or sulfonating agents. These reactions lead to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate for creating complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is often used as a bioisostere for hydrogen or methyl groups in drug design.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. Its structural features can be modified to enhance its therapeutic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, leading to altered biological activities. The cyclopropoxy and isopropyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)benzene : This compound has a similar structure but with different substitution patterns on the benzene ring. The positional isomerism can lead to variations in chemical reactivity and biological activity.
- 2-Cyclopropoxy-1-isopropyl-4-(trifluoromethyl)benzene : Another positional isomer with distinct properties. The differences in the position of the substituents can affect the compound’s overall behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C13H15F3O |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-propan-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)11-7-9(13(14,15)16)3-6-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
IHRCHRGFVYOEKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)










